

An In-depth Technical Guide to tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate

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Compound of Interest

Compound Name: *tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate*

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This technical guide provides comprehensive information on **tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate**, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

The fundamental molecular properties of **tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate** are summarized below. This data is crucial for reaction stoichiometry, analytical characterization, and quality control.

Property	Value
Molecular Formula	C ₁₁ H ₂₁ NO ₃
Molecular Weight	215.29 g/mol
IUPAC Name	tert-butyl N-((1R,2R)-2-hydroxycyclohexyl)carbamate

Data sourced from PubChem CID 14249473.[1]

Experimental Protocols

The following section details a general methodology for the synthesis of tert-butyl carbamates, which can be adapted for the preparation of **tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate**. The protocol is based on established procedures for Boc protection of amines.

Objective: To synthesize **tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate** from (1R,2R)-2-aminocyclohexanol.

Materials:

- (1R,2R)-2-aminocyclohexanol
- Di-tert-butyl dicarbonate (Boc₂O)
- Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Triethylamine (Et₃N) or other suitable base
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Rotary evaporator
- Standard laboratory glassware and magnetic stirrer

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve (1R,2R)-2-aminocyclohexanol in a suitable solvent such as dichloromethane or tetrahydrofuran.
- **Base Addition:** Add a slight excess (approximately 1.1 to 1.5 equivalents) of a base like triethylamine to the solution. This will act as a scavenger for the acid generated during the reaction.

- **Boc Anhydride Addition:** Slowly add a solution of di-tert-butyl dicarbonate (Boc_2O) (approximately 1.0 to 1.2 equivalents) to the stirred mixture at room temperature. The reaction is typically exothermic, and cooling in an ice bath may be necessary to maintain a controlled temperature.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature for several hours (typically 2-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting amine.
- **Workup:**
 - Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM).
 - Combine the organic layers and wash sequentially with water and brine.
 - Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
- **Purification:**
 - Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
 - If necessary, the crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the pure **tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate**.

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of **tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate**.



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References

- 1. tert-Butyl (2-hydroxycyclohexyl)carbamate | C₁₁H₂₁NO₃ | CID 14249473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b053577#tert-butyl-1r-2r-2-hydroxycyclohexyl-carbamate-molecular-weight-and-formula]

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